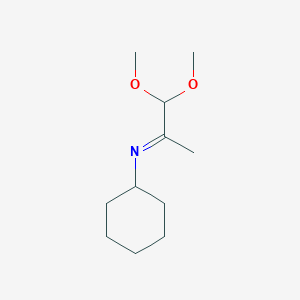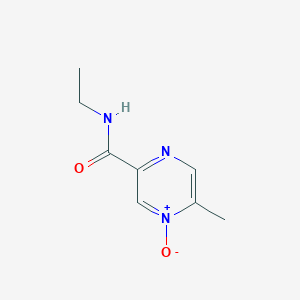
Ethanol, 2,2'-(1,4-piperazinylene)DI-, divalerate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride is a chemical compound with the molecular formula C18-H34-N2-O4.2Cl-H and a molecular weight of 415.46 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride, involves several methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyl chloride can produce 1-benzylpiperazine dihydrochloride .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make them valuable in developing new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness .
Propriétés
Numéro CAS |
66944-61-4 |
|---|---|
Formule moléculaire |
C18H36Cl2N2O4 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[4-(2-pentanoyloxyethyl)piperazin-1-yl]ethyl pentanoate;dihydrochloride |
InChI |
InChI=1S/C18H34N2O4.2ClH/c1-3-5-7-17(21)23-15-13-19-9-11-20(12-10-19)14-16-24-18(22)8-6-4-2;;/h3-16H2,1-2H3;2*1H |
Clé InChI |
VONZNVUUODGTMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
